Cas no 109845-40-1 (5-methyl-1H-Indol-3-ol 3-acetate)
5-methyl-1H-Indol-3-ol 3-acetate Chemical and Physical Properties
Names and Identifiers
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- 5-methyl-1H-Indol-3-ol 3-acetate
- 5-methyl-1H-indol-3-yl acetate
- 109845-40-1
- 5-methyl-1H-indol-3-ylacetate
- CS-0260888
- (5-methyl-1H-indol-3-yl) acetate
- EN300-76236
- 977-249-5
- SCHEMBL9117858
-
- Inchi: 1S/C11H11NO2/c1-7-3-4-10-9(5-7)11(6-12-10)14-8(2)13/h3-6,12H,1-2H3
- InChI Key: QKWOFMOZNIEQDR-UHFFFAOYSA-N
- SMILES: O(C(C)=O)C1=CNC2C=CC(C)=CC=21
Computed Properties
- Exact Mass: 189.078978594g/mol
- Monoisotopic Mass: 189.078978594g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 229
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 42.1Ų
5-methyl-1H-Indol-3-ol 3-acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-76236-0.05g |
5-methyl-1H-indol-3-yl acetate |
109845-40-1 | 95% | 0.05g |
$188.0 | 2023-02-12 | |
| Enamine | EN300-76236-0.1g |
5-methyl-1H-indol-3-yl acetate |
109845-40-1 | 95% | 0.1g |
$282.0 | 2023-02-12 | |
| Enamine | EN300-76236-0.25g |
5-methyl-1H-indol-3-yl acetate |
109845-40-1 | 95% | 0.25g |
$403.0 | 2023-02-12 | |
| Enamine | EN300-76236-0.5g |
5-methyl-1H-indol-3-yl acetate |
109845-40-1 | 95% | 0.5g |
$635.0 | 2023-02-12 | |
| Enamine | EN300-76236-1.0g |
5-methyl-1H-indol-3-yl acetate |
109845-40-1 | 95% | 1.0g |
$813.0 | 2023-02-12 | |
| Enamine | EN300-76236-2.5g |
5-methyl-1H-indol-3-yl acetate |
109845-40-1 | 95% | 2.5g |
$1594.0 | 2023-02-12 | |
| Enamine | EN300-76236-5.0g |
5-methyl-1H-indol-3-yl acetate |
109845-40-1 | 95% | 5.0g |
$2360.0 | 2023-02-12 | |
| Enamine | EN300-76236-10.0g |
5-methyl-1H-indol-3-yl acetate |
109845-40-1 | 95% | 10.0g |
$3499.0 | 2023-02-12 | |
| Aaron | AR01AIOF-50mg |
5-methyl-1H-indol-3-yl acetate |
109845-40-1 | 95% | 50mg |
$284.00 | 2025-02-14 | |
| Aaron | AR01AIOF-100mg |
5-methyl-1H-indol-3-yl acetate |
109845-40-1 | 95% | 100mg |
$413.00 | 2025-02-14 |
5-methyl-1H-Indol-3-ol 3-acetate Related Literature
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
Additional information on 5-methyl-1H-Indol-3-ol 3-acetate
Recent Advances in the Study of 5-methyl-1H-Indol-3-ol 3-acetate (CAS: 109845-40-1) in Chemical Biology and Pharmaceutical Research
The compound 5-methyl-1H-Indol-3-ol 3-acetate (CAS: 109845-40-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This indole derivative, characterized by its methyl and acetate functional groups, has been the subject of several cutting-edge studies aimed at elucidating its biological activities and pharmacological potential. In this research briefing, we provide a comprehensive overview of the latest findings related to this compound, focusing on its synthesis, mechanism of action, and emerging applications in drug discovery.
Recent studies have highlighted the role of 5-methyl-1H-Indol-3-ol 3-acetate as a key intermediate in the synthesis of bioactive molecules. A 2023 publication in the Journal of Medicinal Chemistry demonstrated its utility in the development of novel anti-inflammatory agents, where it served as a scaffold for the design of small-molecule inhibitors targeting specific inflammatory pathways. The study reported that derivatives of this compound exhibited potent inhibitory effects on pro-inflammatory cytokines, suggesting its potential as a lead compound for the treatment of chronic inflammatory diseases.
In the realm of cancer research, 5-methyl-1H-Indol-3-ol 3-acetate has shown promising activity as a modulator of cellular signaling pathways. A recent investigation published in Bioorganic & Medicinal Chemistry Letters (2024) revealed that this compound can interfere with the PI3K/AKT/mTOR pathway, which is frequently dysregulated in various cancers. The researchers observed that structural modifications of the indole core could enhance its selectivity and potency against cancer cell lines, opening new avenues for the development of targeted cancer therapies.
The pharmacological profile of 5-methyl-1H-Indol-3-ol 3-acetate has also been explored in the context of neurological disorders. A 2024 study in ACS Chemical Neuroscience reported that this compound exhibits neuroprotective properties in models of oxidative stress-induced neuronal damage. The researchers identified its ability to activate the Nrf2-ARE pathway, which plays a crucial role in cellular defense against oxidative stress, suggesting potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
From a chemical perspective, advances in the synthetic methodologies for 5-methyl-1H-Indol-3-ol 3-acetate have been reported in several recent publications. A 2023 article in Organic Letters described an efficient, one-pot synthesis route that significantly improves the yield and purity of the compound. This methodological breakthrough has important implications for scaling up production and facilitating further biological evaluation of this promising molecule.
Looking forward, the diverse biological activities exhibited by 5-methyl-1H-Indol-3-ol 3-acetate and its derivatives position this compound as a valuable scaffold for medicinal chemistry. Current research efforts are focusing on structure-activity relationship studies to optimize its pharmacological properties while minimizing potential off-target effects. The compound's versatility and demonstrated biological activities across multiple therapeutic areas suggest that it may play an increasingly important role in future drug discovery programs.
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